molecular formula C20H22F3N3O B256792 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

Numéro de catalogue B256792
Poids moléculaire: 377.4 g/mol
Clé InChI: PJKUAXOPWAJKQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea, also known as PF-04971729, is a small molecule drug that is being developed for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. The 5-HT6 receptor is mainly expressed in the brain and is involved in the regulation of cognitive function and mood. By blocking the 5-HT6 receptor, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea can improve cognitive function and reduce symptoms of diseases such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been shown to improve cognitive function in preclinical studies, as measured by various behavioral tests. 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has also been shown to reduce symptoms of schizophrenia and depression in preclinical studies. In addition, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been shown to improve glucose metabolism and reduce body weight in animal models of obesity and type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has several advantages for lab experiments, including its high selectivity for the 5-HT6 receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea also has some limitations, including its low solubility in water and its potential for off-target effects.

Orientations Futures

There are several future directions for the development of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea. One direction is to continue the clinical trials to evaluate the safety and efficacy of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea in humans. Another direction is to explore the potential use of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea and its potential off-target effects.

Méthodes De Synthèse

The synthesis of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea involves the reaction of 1-(p-tolyl)urea and 2-(piperidin-1-yl)-5-(trifluoromethyl)benzaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Applications De Recherche Scientifique

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has shown to improve cognitive function and reduce symptoms of these diseases. 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has also been studied for its potential use in the treatment of obesity and type 2 diabetes.

Propriétés

Nom du produit

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

Formule moléculaire

C20H22F3N3O

Poids moléculaire

377.4 g/mol

Nom IUPAC

1-(4-methylphenyl)-3-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H22F3N3O/c1-14-5-8-16(9-6-14)24-19(27)25-17-13-15(20(21,22)23)7-10-18(17)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12H2,1H3,(H2,24,25,27)

Clé InChI

PJKUAXOPWAJKQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

SMILES canonique

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.